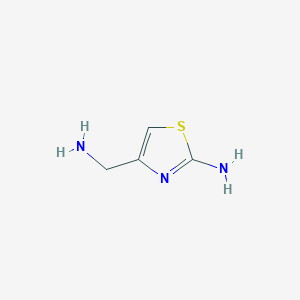

4-(Aminomethyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(aminomethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYHVVSEWSUNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625491 | |

| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197893-32-6 | |

| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2][3] The title compound, 4-(aminomethyl)-1,3-thiazol-2-amine, represents a critical bifunctional building block, offering synthetic handles for derivatization at both the exocyclic C4-aminomethyl group and the C2-amino group. This guide provides a comprehensive technical overview of the primary and most efficient pathways for its synthesis. We will delve into the strategic application of protecting groups, the mechanistic underpinnings of the core Hantzsch thiazole cyclization, and provide detailed, field-proven protocols for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthesis for 4-(aminomethyl)-1,3-thiazol-2-amine, we begin with a retrosynthetic analysis. The core 2-aminothiazole ring is most reliably constructed via the Hantzsch thiazole synthesis, which disconnects the ring into a thiourea component and a three-carbon α-haloketone electrophile.[1][4]

The primary challenge lies in the management of the reactive primary amine on the C4 side chain. This amine is nucleophilic and would interfere with the cyclization reaction. Therefore, a robust protecting group strategy is not just advantageous but essential for a clean and high-yielding synthesis. This leads to our key retrosynthetic disconnection, where the target molecule is traced back to thiourea and a protected α-haloketone precursor.

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes our primary forward synthesis strategy:

-

Preparation of a suitable 3-carbon α-haloketone with a protected amine at the C3 position.

-

Hantzsch cyclization with thiourea to construct the 2-aminothiazole core.

-

Deprotection of the side-chain amine to yield the final product.

Primary Synthesis Pathway: A Convergent Approach

This pathway is the most efficient and widely applicable method, leveraging a tert-butyloxycarbonyl (Boc) protecting group for the side-chain amine. The Boc group is ideal due to its stability in the neutral to basic conditions of the Hantzsch reaction and its clean, acid-labile removal.[5][6][7]

Step 1: Synthesis of the Key Precursor: tert-butyl (1-chloro-3-oxopropan-2-yl)carbamate

The synthesis begins with the commercially available 1-amino-3-chloropropan-2-ol. The primary amine is first protected, followed by oxidation of the secondary alcohol to the required ketone.

Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of the key α-chloroketone precursor.

Experimental Protocol: Amine Protection

-

Dissolve 1-amino-3-chloropropan-2-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a biphasic mixture of THF and water.

-

Add a base, typically sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in THF at room temperature.[6]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected alcohol.

Experimental Protocol: Oxidation to Ketone

-

Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃.

-

Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step or can be purified by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis

This is the cornerstone of the synthesis, forming the heterocyclic core. The reaction proceeds by nucleophilic attack of the sulfur atom from thiourea onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[1]

Caption: Hantzsch synthesis of the protected 2-aminothiazole core.

Experimental Protocol: Cyclization

-

To a solution of the tert-butyl (1-chloro-3-oxopropan-2-yl)carbamate (1.0 eq) in absolute ethanol, add thiourea (1.0-1.2 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any generated acid, followed by a brine wash.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product, tert-butyl ((2-amino-1,3-thiazol-4-yl)methyl)carbamate, can be purified by silica gel column chromatography or recrystallization.

Step 3: Final Deprotection

The final step involves the acid-catalyzed cleavage of the Boc protecting group to liberate the primary amine of the side chain. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically used.[8][9] The reaction is clean, producing gaseous byproducts (CO₂ and isobutene) and the desired amine salt.[5][7]

Experimental Protocol: Boc Deprotection

-

Dissolve the Boc-protected thiazole (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.[9]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the residue with cold diethyl ether to precipitate the product as the dihydrochloride or bis(trifluoroacetate) salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 4-(aminomethyl)-1,3-thiazol-2-amine salt.[10][11]

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the primary synthetic pathway. Yields are representative and can vary based on scale and purification efficiency.

| Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |

| 1a. Protection | Boc₂O, TEA | THF | Room Temp. | 12-24 | >90% |

| 1b. Oxidation | Dess-Martin Periodinane | DCM | 0 °C to RT | 2-4 | 85-95% |

| 2. Cyclization | Thiourea | Ethanol | Reflux (78 °C) | 4-8 | 70-85% |

| 3. Deprotection | TFA or 4M HCl/Dioxane | DCM or Dioxane | 0 °C to RT | 1-3 | >95% |

Alternative Pathway: Post-Cyclization Functionalization

An alternative, though often less direct, route involves first synthesizing an intermediate like 2-amino-4-(chloromethyl)thiazole and then converting the chloromethyl group into the desired aminomethyl functionality.

-

Hantzsch Synthesis: React 1,3-dichloroacetone with thiourea in ethanol. This reaction is well-established and provides 2-amino-4-(chloromethyl)thiazole hydrochloride in good yield.[12]

-

Amination: The chloromethyl group can be converted to an amine via several methods:

-

Gabriel Synthesis: Reaction with potassium phthalimide followed by cleavage with hydrazine. This is a classic method for converting alkyl halides to primary amines and avoids over-alkylation.

-

Azide Substitution and Reduction: Reaction with sodium azide (NaN₃) to form an azidomethyl intermediate, followed by reduction to the amine using a reagent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. This is a highly effective but involves potentially hazardous azide reagents.

-

While this pathway starts from more readily available materials, it involves more synthetic steps and potentially harsher reagents compared to the convergent strategy using a protected precursor.

Conclusion

The synthesis of 4-(aminomethyl)-1,3-thiazol-2-amine is most efficiently and reliably achieved through a convergent Hantzsch synthesis pathway. The cornerstone of this strategy is the use of an α-haloketone precursor bearing a Boc-protected amine, which undergoes clean cyclization with thiourea. The final deprotection under acidic conditions yields the target compound with high purity and overall good yield. This approach offers superior control over selectivity and minimizes problematic side reactions, making it the recommended method for researchers in academic and industrial settings. This guide provides the necessary strategic insights and detailed protocols to enable the successful synthesis of this valuable chemical building block.

References

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

-

Wikipedia. 2-Aminothiazole. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of aminothiazoles: polymer-supported approaches. Available at: [Link]

-

ResearchGate. Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available at: [Link]

-

National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. Available at: [Link]

- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Heterocycles. A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available at: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

- Google Patents. US4468517A - Synthesis of thiazoles.

-

Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

-

MDPI. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

-

PubChemLite. 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride (C4H7N3S). Available at: [Link]

-

PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available at: [Link]

-

PubMed Central. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jk-sci.com [jk-sci.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride | 89363-94-0 [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 4-(Aminomethyl)-1,3-thiazol-2-amine: A Technical Guide

Introduction

4-(Aminomethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core functionalized with an aminomethyl group at the 4-position. This arrangement of functional groups—a primary aromatic amine, a primary aliphatic amine, and the thiazole heterocycle—makes it a valuable scaffold in medicinal chemistry and drug development. Understanding its structural features through spectroscopic analysis is paramount for its identification, purity assessment, and the prediction of its chemical behavior. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis for researchers. The molecule is often handled as a dihydrochloride salt to improve stability and solubility, which may influence its spectroscopic characteristics, particularly in the solid state (IR) and in protic solvents (NMR)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For 4-(Aminomethyl)-1,3-thiazol-2-amine, both ¹H and ¹³C NMR provide definitive information about its unique structural environment.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: The ¹H NMR spectrum is predicted to be relatively simple, displaying distinct signals for each type of proton. The chemical shifts are governed by the electronic environment; the aromatic thiazole ring and the electron-withdrawing nitrogen atoms significantly influence the resonance of nearby protons. The analysis is performed assuming a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable amine protons.

Predicted ¹H NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| H-5 (Thiazole) | ~6.8 - 7.0 | Singlet (s) | 1H | This proton is on an electron-rich heterocyclic ring. Its chemical shift is similar to that observed in other 2-aminothiazole derivatives[2]. |

| -CH₂- (Aminomethyl) | ~3.8 - 4.0 | Singlet (s) | 2H | These benzylic-like protons are adjacent to the thiazole ring and an amino group, leading to a downfield shift. The signal is expected to be a singlet as adjacent NH protons often exhibit broadness and may not couple, especially in DMSO. |

| -NH₂ (C2-Amine) | ~7.0 - 7.5 | Broad Singlet (br s) | 2H | Protons of the aromatic amine on the thiazole ring. The broadness is due to quadrupole effects of the nitrogen atom and potential chemical exchange. |

| -CH₂NH₂ (Aliphatic Amine) | ~3.0 - 3.5 (or broader) | Broad Singlet (br s) | 2H | Protons of the primary aliphatic amine. These are typically more shielded than aromatic amine protons. In the dihydrochloride salt form, this signal may be significantly broadened and shifted further downfield due to protonation. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4-(aminomethyl)-1,3-thiazol-2-amine (or its dihydrochloride salt) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). The choice of solvent is critical as it affects the exchange rate and observation of NH protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum and integrate all signals.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Rationale: The ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are highly dependent on the local electronic structure. The C2 carbon, bonded to two nitrogen atoms and sulfur (within the ring system), is expected to be the most downfield signal. The aminomethyl carbon will be the most upfield (shielded) signal.

Predicted ¹³C NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C2 (Thiazole) | ~168 - 172 | This carbon is in a guanidine-like environment (N=C-N), resulting in a significant downfield shift. |

| C4 (Thiazole) | ~148 - 152 | This quaternary carbon is part of a C=N bond and is attached to the aminomethyl group. Similar shifts are seen in related structures[3]. |

| C5 (Thiazole) | ~108 - 112 | This C-H carbon is in an electron-rich region of the aromatic ring, leading to a more upfield chemical shift compared to other ring carbons. |

| -CH₂- (Aminomethyl) | ~35 - 45 | This is a typical range for an aliphatic carbon attached to an amino group and an aromatic ring system. |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 4-(aminomethyl)-1,3-thiazol-2-amine will be characterized by the vibrational modes of its two primary amine groups, the thiazole ring, and the methylene bridge. The presence of two distinct -NH₂ groups (one aromatic, one aliphatic) should give rise to complex, overlapping bands in the N-H stretching region.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3250 | N-H Stretch | Primary Amines (-NH₂) | Medium-Strong, Broad |

| 3150 - 3050 | C-H Stretch | Aromatic C-H (Thiazole) | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂-) | Medium |

| ~1640 | N-H Bend (Scissoring) | Primary Amines (-NH₂) | Strong |

| 1600 - 1500 | C=N and C=C Stretch | Thiazole Ring | Medium-Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

Causality in Experimental Choice: The Attenuated Total Reflectance (ATR) method is often preferred over KBr pellets for its simplicity, speed, and requirement for only a small amount of sample. It minimizes issues with atmospheric moisture, which can obscure the broad O-H and N-H stretching regions.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: Correlation of Functional Groups to IR Regions.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a polar molecule like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it typically generates the protonated molecular ion [M+H]⁺ with high efficiency and minimal in-source fragmentation. The molecular formula of the free base is C₄H₇N₃S, giving a monoisotopic mass of approximately 129.04 Da[4].

Predicted Mass Spectrum Data (ESI-MS):

| Predicted m/z | Proposed Ion | Notes |

| 130.05 | [M+H]⁺ | The protonated molecular ion (base peak). This confirms the molecular weight of the compound. |

| 113.02 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated aminomethyl group, a common fragmentation for primary amines. |

| 100.03 | [M+H - CH₂NH]⁺ | Cleavage of the C4-CH₂ bond, resulting in the loss of the methanimine radical. |

| 86.02 | [C₃H₄N₂S]⁺ | Fragment corresponding to the thiazole ring after cleavage of the aminomethyl group. |

Trustworthiness Through Self-Validation: The presence of the M+2 isotope peak for sulfur (at m/z 132.05, approximately 4% of the [M+H]⁺ intensity) provides an internal validation of the elemental composition, confirming the presence of a single sulfur atom in the molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Parameters:

-

Operate in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize the nebulizing gas flow and drying gas temperature to ensure efficient desolvation.

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

-

Tandem MS (MS/MS): For fragmentation analysis, select the [M+H]⁺ ion (m/z 130.05) in the first mass analyzer (Q1), subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell (q2), and analyze the resulting fragment ions in the second mass analyzer (Q3).

Caption: Predicted ESI-MS Fragmentation Pathway.

References

-

ResearchGate. FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Available from: [Link]

-

PubChemLite. 4-(aminomethyl)-n-methyl-1,3-thiazol-2-amine dihydrochloride. Available from: [Link]

-

PubChemLite. 4-(aminomethyl)-n,n-dimethyl-1,3-thiazol-2-amine. Available from: [Link]

-

PubChemLite. 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride (C4H7N3S). Available from: [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

Sciforum. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

-

Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

ResearchGate. SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. Available from: [Link]

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

-

NIST WebBook. Aminothiazole. Available from: [Link]

-

Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Available from: [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Chemsrc. 4-(AMINOMETHYL)-1,3-THIAZOL-2-AMINE. Available from: [Link]

-

RSC Publishing. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Available from: [Link]

-

NIST WebBook. Thiazole, 2-amino-5-methyl-. Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

Sources

An Inquiry into the Mechanistic Landscape of 4-(Aminomethyl)-1,3-thiazol-2-amine: A Synthetic Intermediate with Unexplored Biological Potential

Abstract

This technical guide provides a comprehensive analysis of 4-(Aminomethyl)-1,3-thiazol-2-amine, a pivotal chemical intermediate primarily recognized for its role in the synthesis of the histamine H2-receptor antagonist, famotidine. While its synthetic utility is well-documented, its intrinsic biological activity and mechanism of action remain largely uncharted territory. This document will delve into the known chemical attributes of this thiazole derivative, explore its synthetic applications, and, by examining the pharmacology of its downstream products, extrapolate potential, yet unverified, biological targets. The primary objective is to lay a foundational framework for future research aimed at elucidating the direct pharmacological profile of this intriguing molecule.

Introduction: The Thiazole Ring as a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for drug design. 4-(Aminomethyl)-1,3-thiazol-2-amine represents a simple yet functionalized thiazole, possessing key reactive groups that have been expertly exploited in multi-step organic syntheses. Its primary claim to fame is its role as a crucial building block in the industrial production of famotidine, a widely used drug for the treatment of peptic ulcers and gastroesophageal reflux disease. While often overshadowed by its famous derivative, the inherent chemical features of 4-(Aminomethyl)-1,3-thiazol-2-amine warrant a closer examination of its potential standalone biological effects.

Chemical Profile and Synthetic Utility

Molecular Structure and Properties

-

IUPAC Name: 4-(Aminomethyl)-1,3-thiazol-2-amine

-

CAS Number: 7534-36-3

-

Molecular Formula: C₄H₇N₃S

-

Molecular Weight: 129.18 g/mol

The structure features a 2-aminothiazole core, which is a common motif in many biologically active molecules. The aminomethyl group at the 4-position provides a nucleophilic primary amine and a flexible linker, which are critical for its synthetic applications.

Role as a Key Intermediate in Famotidine Synthesis

The industrial synthesis of famotidine heavily relies on 4-(Aminomethyl)-1,3-thiazol-2-amine as a starting material. The synthesis pathway involves the reaction of this intermediate with a sulfamoyl-containing side chain. This multi-step process highlights the compound's robust nature and the strategic importance of its functional groups. While the primary focus of literature has been on optimizing these synthetic routes, the biological fate and activity of this precursor have not been a subject of significant investigation.

Hypothesized Mechanism of Action: Extrapolating from Famotidine

Given the absence of direct studies on the mechanism of action of 4-(Aminomethyl)-1,3-thiazol-2-amine, we can formulate hypotheses based on the well-established pharmacology of its most notable derivative, famotidine.

Primary Hypothesized Target: Histamine H2 Receptor

Famotidine is a potent and selective competitive antagonist of the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of parietal cells in the stomach. Activation of the H2 receptor by histamine stimulates gastric acid secretion.

It is plausible that 4-(Aminomethyl)-1,3-thiazol-2-amine could exhibit some, albeit likely weak, affinity for the histamine H2 receptor. The 2-aminothiazole core is a key pharmacophoric element that contributes to the binding of famotidine to the H2 receptor. However, the guanidine-like side chain of famotidine is crucial for its high-affinity interaction. The simpler aminomethyl group in the precursor molecule would likely result in significantly lower binding affinity and efficacy.

Proposed Experimental Workflow for Target Validation

To investigate the potential interaction of 4-(Aminomethyl)-1,3-thiazol-2-amine with the histamine H2 receptor, a series of in vitro and cellular assays would be required.

Experimental Workflow: H2 Receptor Binding and Functional Assays

Caption: Workflow for validating H2 receptor interaction.

-

Objective: To determine the binding affinity (Ki) of 4-(Aminomethyl)-1,3-thiazol-2-amine for the histamine H2 receptor.

-

Methodology:

-

Prepare cell membranes expressing the human H2 receptor.

-

Incubate the membranes with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) in the presence of increasing concentrations of 4-(Aminomethyl)-1,3-thiazol-2-amine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 and subsequently the Ki value.

-

-

Objective: To assess the functional activity (antagonism) of 4-(Aminomethyl)-1,3-thiazol-2-amine at the H2 receptor.

-

Methodology (cAMP Assay):

-

Use a cell line stably expressing the human H2 receptor (e.g., HEK293 cells).

-

Pre-incubate the cells with varying concentrations of 4-(Aminomethyl)-1,3-thiazol-2-amine.

-

Stimulate the cells with a known H2 receptor agonist (e.g., histamine).

-

Measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Determine the ability of the compound to inhibit histamine-induced cAMP production.

-

Potential Off-Target Activities

The 2-aminothiazole moiety is present in a variety of other bioactive compounds, suggesting that 4-(Aminomethyl)-1,3-thiazol-2-amine could potentially interact with other targets. These could include other GPCRs, kinases, or enzymes. Broad-panel screening assays would be necessary to explore these possibilities.

Signaling Pathway: Histamine H2 Receptor and Gastric Acid Secretion

Caption: Hypothesized interaction with the H2 receptor pathway.

Future Directions and Conclusion

The current body of scientific literature primarily values 4-(Aminomethyl)-1,3-thiazol-2-amine for its role as a synthetic precursor. However, its structural similarity to the pharmacophore of a major drug class suggests a potential for direct biological activity that remains to be explored. The experimental workflows outlined in this guide provide a clear path forward for researchers to investigate its hypothesized interaction with the histamine H2 receptor and to screen for novel off-target activities.

A thorough investigation into the pharmacology of 4-(Aminomethyl)-1,3-thiazol-2-amine could yield several important outcomes. It could reveal a novel, albeit likely less potent, H2 receptor antagonist. More intriguingly, it could uncover entirely new biological targets and mechanisms of action, opening up new avenues for drug discovery and development. The journey from a simple chemical intermediate to a potential therapeutic agent is a long and arduous one, but for 4-(Aminomethyl)-1,3-thiazol-2-amine, the first step is to recognize its untapped potential and to begin the process of rigorous scientific inquiry.

References

"4-(Aminomethyl)-1,3-thiazol-2-amine" potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of 4-(Aminomethyl)-1,3-thiazol-2-amine

Abstract

The 1,3-thiazole ring, particularly the 2-aminothiazole scaffold, represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in drug discovery. This guide delves into the specific compound 4-(Aminomethyl)-1,3-thiazol-2-amine , a molecule of significant interest due to its structural features. While direct extensive research on this specific molecule is emerging, a wealth of data from closely related analogs allows for a robust, predictive analysis of its potential biological activities. This document will synthesize this information to provide a forward-looking perspective for researchers, scientists, and drug development professionals, focusing on potential therapeutic applications, underlying mechanisms, and strategic experimental validation.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a five-membered heterocycle containing sulfur and nitrogen that is present in a wide array of pharmacologically important molecules.[3] Its prevalence stems from its role as an excellent bioisostere and its capacity to act as a versatile synthetic intermediate.[4] The exocyclic amine at the 2-position and the endocyclic nitrogen at the 3-position are crucial for forming hydrogen bond interactions, particularly with the "hinge region" of kinase enzymes, a common mode of action for many targeted therapies.[5] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7]

The subject of this guide, 4-(Aminomethyl)-1,3-thiazol-2-amine , combines this privileged 2-aminothiazole core with a reactive aminomethyl group at the 4-position. This functional group provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the potential to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of 4-(Aminomethyl)-1,3-thiazol-2-amine

| Property | Value | Source |

| CAS Number | 89363-94-0 | [8] |

| Molecular Formula | C₄H₇N₃S | [9] |

| Molecular Weight | 129.18 g/mol (base) / 202.11 g/mol (dihydrochloride salt) | [8] |

| Canonical SMILES | C1=C(N=C(S1)N)CN | [8] |

| InChI Key | OKEWDBTVHPZPAJ-UHFFFAOYSA-N |

Synthetic Strategies: Accessing the Core Scaffold

The construction of the 2-aminothiazole ring is most commonly achieved via the Hantzsch thiazole synthesis .[4][10] This robust and versatile method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 4-(substituted)-1,3-thiazol-2-amines, this provides a direct and efficient route. Recent advancements have focused on greener and more efficient catalytic systems to drive this reaction.[11]

This synthetic accessibility is a critical advantage for drug discovery programs, as it allows for the rapid generation of analog libraries to probe SAR. The aminomethyl group at the C4 position can be introduced using a protected α-haloketone precursor, which is then deprotected post-cyclization to yield the target molecule.

Potential Biological Activity Profile

Based on extensive data from analogous structures, 4-(aminomethyl)-1,3-thiazol-2-amine is predicted to exhibit a range of valuable biological activities.

Kinase Inhibition: A Primary Target Class

The 2-aminothiazole scaffold is a cornerstone of modern kinase inhibitor design.[5] Its ability to form critical hydrogen bonds with the kinase hinge region makes it a highly effective ATP-competitive inhibitor. The blockbuster oncology drug Dasatinib , a pan-Src and Bcr-Abl kinase inhibitor, famously features a 2-aminothiazole core, demonstrating the clinical validation of this approach.[5][12]

Derivatives of 4-aryl-5-aminomethyl-thiazole-2-amines, which are structurally very similar to our target compound, have shown potent inhibitory activity against Rho-associated kinases (ROCK), with IC₅₀ values in the nanomolar range.[13] Furthermore, other analogs have demonstrated potent inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Anaplastic Lymphoma Kinase (ALK).[14][15]

Mechanism of Action: The 2-aminothiazole core typically acts as a "hinge-binder," using its endocyclic N3 and exocyclic N2 amine to form two or three hydrogen bonds with the backbone amide residues of the kinase hinge region. The substituents at the C4 and C5 positions then project into the hydrophobic regions of the ATP-binding pocket, determining the inhibitor's potency and selectivity profile. The aminomethyl group at C4 of our target compound provides a key vector for exploring these interactions.

Table 2: Kinase Inhibitory Activity of Representative 2-Aminothiazole Compounds

| Compound Class | Target Kinase | Potency (IC₅₀) | Reference |

| Dasatinib Analog | Src Family Kinases | Nanomolar to subnanomolar | [5] |

| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | As low as 20 nM | [13] |

| 4-(Thiazol-5-yl)-pyrimidines | CDK9 | As low as 7 nM | [15] |

| 2-(Thiazol-2-amino)-4-arylaminopyrimidines | ALK | As low as 12.4 nM | [14] |

Antimicrobial and Antifungal Activity

The thiazole nucleus is a fundamental component of many antimicrobial agents, including penicillin.[16] Numerous synthetic 2-aminothiazole derivatives have been reported to possess potent antibacterial and antifungal properties.[6][17][18]

Potential Mechanisms: The antimicrobial activity of these compounds can arise from multiple mechanisms.

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit essential bacterial enzymes such as Enoyl-acyl carrier protein (ACP) reductase, which is involved in fatty acid synthesis, and MurB, an enzyme critical for peptidoglycan cell wall synthesis.[19][20]

-

Biofilm Disruption: Certain 4-(indol-3-yl)thiazole-2-amines have demonstrated superior efficacy in inhibiting biofilm formation compared to standard antibiotics like ampicillin.[20]

Given the structural precedent, 4-(aminomethyl)-1,3-thiazol-2-amine and its derivatives are strong candidates for development as novel antimicrobial agents, particularly against resistant strains where new mechanisms of action are urgently needed.[21]

Table 3: Antimicrobial Activity of Representative 2-Aminothiazole Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| N-((1H-benzo[d]imidazol-1-yl)methyl) derivative | E. coli | 6.25 µg/mL | [19] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl) derivative | M. tuberculosis | 0.024 µM (0.008 µg/mL) | [22] |

| 4-(Indol-3-yl)thiazole-2-acylamine | S. aureus (MRSA) | 0.06–0.12 mg/mL | [20] |

| 2-(Cyclopentylamino)thiazole-4(5H)-One | S. epidermidis | 3.12 µg/mL | [23] |

Activity in Neurodegenerative Diseases

There is growing evidence for the therapeutic potential of 1,3-thiazole derivatives in neurodegenerative diseases such as Alzheimer's and Parkinson's.[7][24] The mechanisms are often multifactorial, targeting key pathological drivers of these conditions.

Potential Mechanisms:

-

Enzyme Inhibition: Amine-containing thiazole derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade neurotransmitters.[24] Other analogs inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation in Alzheimer's disease.[24]

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegeneration. 4-(4-Chlorophenyl)thiazol-2-amines have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory leukotriene pathway, with IC₅₀ values in the nanomolar range.[25]

-

Neuroprotection: The broad-spectrum activity of 2-aminothiazoles, including antioxidant and anti-apoptotic effects, may contribute to overall neuroprotective outcomes.[2][26]

The 4-(aminomethyl)-1,3-thiazol-2-amine scaffold is therefore a promising starting point for designing multi-target ligands aimed at treating complex neurodegenerative disorders.

Experimental Protocols for Activity Validation

To empirically validate the predicted activities of 4-(aminomethyl)-1,3-thiazol-2-amine and its derivatives, a series of well-established assays should be employed.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from methodologies used to screen for ROCK inhibitors and provides a non-radioactive method for determining IC₅₀ values.[13]

-

Plate Coating: Coat a 96-well high-binding microplate with the kinase substrate (e.g., myelin basic protein) overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Kinase Reaction:

-

Add kinase buffer to each well.

-

Add serial dilutions of the test compound (4-(aminomethyl)-1,3-thiazol-2-amine) or a known inhibitor (positive control).

-

Initiate the reaction by adding a mixture of the target kinase enzyme and ATP.

-

Incubate for 60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction and wash the plate.

-

Add a primary antibody specific for the phosphorylated substrate. Incubate for 60 minutes.

-

Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes.

-

Wash, then add a TMB substrate solution.

-

Stop the color development with sulfuric acid and read the absorbance at 450 nm.

-

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the data and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Future Directions and Considerations

While the 2-aminothiazole scaffold is highly promising, it has also been flagged as a potential "structural alert" or toxicophore, primarily due to the risk of metabolic activation via epoxidation of the thiazole ring.[1] However, SAR studies have shown that substitution at the C4 or C5 positions can block this metabolic pathway, mitigating toxicity.[1] Therefore, a key aspect of any drug discovery program based on 4-(aminomethyl)-1,3-thiazol-2-amine will be to assess the metabolic stability and potential for reactive metabolite formation in parallel with efficacy studies.

The logical next step is the synthesis and screening of a focused library of compounds derived from the 4-(aminomethyl)-1,3-thiazol-2-amine core.

Conclusion

4-(Aminomethyl)-1,3-thiazol-2-amine is a strategically designed molecule that stands upon the well-validated foundation of the 2-aminothiazole privileged scaffold. Predictive analysis based on a vast body of literature strongly suggests its potential as a versatile precursor for novel therapeutics, particularly in the areas of oncology (via kinase inhibition), infectious diseases, and neurodegeneration. The presence of the C4-aminomethyl group provides a crucial handle for synthetic elaboration, enabling a systematic exploration of structure-activity relationships. Future research should focus on empirical validation of these predicted activities through targeted screening and lead optimization, with a concurrent focus on evaluating its metabolic profile to ensure the development of safe and effective clinical candidates.

References

A comprehensive list of references cited in this document is provided below for further verification and research.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry. [Link]

-

Marketed drugs containing thiazole ring. (n.d.). ResearchGate. [Link]

-

The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). RSC Advances. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (n.d.). Synthesis. [Link]

- Synthesis of thiazoles. (1984).

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2021). ResearchGate. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2010). Journal of Medicinal Chemistry. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2023). Journal of the Iranian Chemical Society. [Link]

-

Bioactive (thiazol-2-yl)amine derivatives. (2023). ResearchGate. [Link]

-

The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. (2025). Medicinal Chemistry. [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Medicinal Chemistry Letters. [Link]

-

Thiazol-2-imine derivatives acting as Neurodegenerative Drug Pifithrin-α Analogues. (2024). ResearchGate. [Link]

-

Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2022). Molecules. [Link]

-

4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride (C4H7N3S). (n.d.). PubChem. [Link]

-

The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2005). Semantic Scholar. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2014). Journal of Medicinal Chemistry. [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2023). Current Topics in Medicinal Chemistry. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Pharmaceuticals. [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2022). DARU Journal of Pharmaceutical Sciences. [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2020). Molecules. [Link]

-

4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. (2020). Bioorganic Chemistry. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2019). Future Medicinal Chemistry. [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry. [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2021). International Journal of Molecular Sciences. [Link]6/8986)

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. medmedchem.com [medmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. PubChemLite - 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride (C4H7N3S) [pubchemlite.lcsb.uni.lu]

- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 12. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Aminomethyl)-1,3-thiazol-2-amine Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet highly versatile, class of these compounds: 4-(Aminomethyl)-1,3-thiazol-2-amine and its derivatives. This scaffold serves as a critical building block in the design of targeted therapeutics, particularly in oncology. Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of molecules.

The Strategic Importance of the 4-(Aminomethyl)-1,3-thiazol-2-amine Core

The 4-(aminomethyl)-1,3-thiazol-2-amine core offers a unique combination of a reactive aminomethyl group at the 4-position and a versatile 2-amino group. This dual functionality allows for the construction of diverse molecular architectures, making it an attractive starting point for the development of targeted therapies. The thiazole ring itself is a bioisostere for other aromatic and heteroaromatic systems, and the endocyclic nitrogen and sulfur atoms can participate in crucial hydrogen bonding interactions with biological targets.[3]

The aminomethyl group at the C4 position provides a key point for derivatization, allowing for the introduction of various substituents to modulate solubility, cell permeability, and target engagement. The 2-amino group is frequently utilized as a key pharmacophore, often involved in critical interactions within the ATP-binding pocket of kinases.[4][5] This strategic placement of functional groups has led to the discovery of potent inhibitors of several key signaling pathways implicated in cancer and other diseases.

Synthesis of the 4-(Aminomethyl)-1,3-thiazol-2-amine Scaffold and Its Derivatives

The construction of the 4-(aminomethyl)-1,3-thiazol-2-amine core and its subsequent derivatization relies on established and adaptable synthetic methodologies. The classical Hantzsch thiazole synthesis remains a fundamental and widely employed method.[6]

Core Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone or a functional equivalent with a thiourea or a substituted thiourea.[7] For the synthesis of the 4-(aminomethyl)-1,3-thiazol-2-amine core, a protected aminomethyl α-haloketone is a key intermediate.

Proposed Synthetic Pathway:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Solubility and Stability Profile of 4-(Aminomethyl)-1,3-thiazol-2-amine

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-(Aminomethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a core 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery.[1][2] Its utility as a synthetic building block or a potential active pharmaceutical ingredient (API) is fundamentally dependent on its physicochemical properties, primarily its aqueous solubility and chemical stability. This guide provides a comprehensive technical overview of the theoretical considerations, experimental protocols, and analytical strategies required to thoroughly characterize the solubility and stability of this molecule. We will address the compound in its commonly available dihydrochloride salt form, offering field-proven insights into experimental design and data interpretation for researchers in pharmaceutical development.[3]

Introduction to 4-(Aminomethyl)-1,3-thiazol-2-amine

The 2-aminothiazole moiety is a privileged structure found in numerous clinically approved drugs, including sulfathiazole, meloxicam, and dasatinib.[1][4] This scaffold's prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. 4-(Aminomethyl)-1,3-thiazol-2-amine serves as a valuable intermediate, incorporating two primary amine groups that offer versatile points for further chemical modification.

Understanding the solubility and stability of this compound is a critical first step in any development program.[5] Solubility directly impacts bioavailability and the feasibility of formulation development, while stability determines storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts.[6] This document serves as a practical guide for scientists to establish a robust physicochemical profile for this molecule.

Core Physicochemical Properties

Chemical Structure and Functional Group Analysis

The molecule's structure consists of a thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, which imparts a degree of aromatic stability.[7][8] The key functional groups influencing its properties are:

-

2-Amino Group: This exocyclic amine is weakly basic. Its pKa is influenced by the electron-withdrawing nature of the thiazole ring.

-

4-Aminomethyl Group: A primary alkylamine attached to the thiazole ring via a methylene linker. This group is expected to be more basic than the 2-amino group.

-

Dihydrochloride Salt Form: Commercially, this compound is often supplied as a dihydrochloride salt, indicating that both primary amine groups are protonated.[3] This salt form is typically employed to enhance aqueous solubility and stability compared to the free base.

The equilibrium between the salt and free base forms in solution is dictated by the pH of the medium and the pKa of the respective amine groups.

Caption: pH-dependent equilibrium of the amine salt and free base.

pKa and its Impact on Solubility

The ionization state of a molecule is a primary determinant of its aqueous solubility. For an ionizable compound like 4-(Aminomethyl)-1,3-thiazol-2-amine, solubility is pH-dependent.[9] As a weak base, its solubility will be significantly higher in acidic conditions (pH < pKa) where it exists predominantly in its protonated, charged (salt) form. Conversely, as the pH increases above its pKa, the compound will deprotonate to its neutral (free base) form, which is typically less soluble. Determining the pKa values is therefore essential for predicting and explaining its solubility behavior across the physiological pH range.

Solubility Profile Assessment

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value and is crucial for formulation development, while kinetic solubility is a high-throughput measure used in early discovery to assess structure-solubility relationships.[9][10]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[6][11] It measures the concentration of a saturated solution in equilibrium with an excess of solid material.

Methodology: Shake-Flask Protocol

-

Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Addition of Compound: Add an excess amount of 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle. Separate the supernatant from the undissolved solid via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This step is critical to ensure only the dissolved compound is measured. Improper separation is a common source of error.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the solubility in mg/mL or µg/mL at each pH value. The pH of the final saturated solution should also be measured and reported.[9]

Caption: Workflow for the Shake-Flask Solubility Method.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, structured table.

| Buffer pH (Initial) | Final pH of Saturated Solution | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | experimental value | 25 | experimental value |

| 4.5 | experimental value | 25 | experimental value |

| 6.8 | experimental value | 25 | experimental value |

| 7.4 | experimental value | 25 | experimental value |

| 9.0 | experimental value | 25 | experimental value |

Stability Profile Assessment

Stability testing is essential to identify degradation pathways and establish appropriate storage and handling conditions. Forced degradation (or stress testing) is a systematic approach to accelerate this process under conditions more severe than those used for long-term stability studies.[12][13]

Potential Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

-

Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme pH conditions could potentially promote ring-opening.[8]

-

Oxidation: The primary amine groups and the electron-rich thiazole ring are susceptible to oxidation.[14][15] This can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, potentially leading to complex reactions like cycloadditions or ring cleavage, especially for thiazoles with specific substituents.[16]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 10-20% degradation of the parent compound to ensure that major degradation products are formed without completely destroying the molecule.[17]

Methodology: Stress Testing Protocol

-

Stock Solution Preparation: Prepare a solution of 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C. Trustworthiness Note: A parallel room temperature sample should be run, as base-catalyzed degradation can be rapid.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heat the stock solution at 60-80°C. A solid-state thermal stress study should also be performed on the powder.

-

Photostability: Expose the stock solution and solid material to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples, including an unstressed control (t=0), by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection. This allows for the separation of degradants from the parent peak and provides mass information for structural elucidation.[16]

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Stability Summary

Results from the forced degradation study should be tabulated to provide a clear overview of the compound's liabilities.

| Stress Condition | Time (hours) | Parent Remaining (%) | No. of Degradants | Major Degradant(s) (Area %) | Observations |

| 0.1 M HCl, 60°C | 24 | experimental value | experimental value | experimental value | e.g., No change |

| 0.1 M NaOH, 60°C | 8 | experimental value | experimental value | experimental value | e.g., Rapid decay |

| 3% H₂O₂, RT | 24 | experimental value | experimental value | experimental value | e.g., One major peak |

| Heat (Solution), 60°C | 48 | experimental value | experimental value | experimental value | e.g., Stable |

| Photolytic (ICH) | - | experimental value | experimental value | experimental value | e.g., Photosensitive |

Conclusion

A thorough understanding of the solubility and stability of 4-(Aminomethyl)-1,3-thiazol-2-amine is fundamental for its successful application in drug development. This guide outlines the necessary theoretical framework and provides robust, actionable protocols for this characterization. The key takeaways for a researcher are:

-

The compound's solubility is expected to be highly pH-dependent due to its two basic amine centers; it will be most soluble in acidic media.

-

The shake-flask method remains the definitive approach for determining equilibrium solubility, which is vital for formulation design.

-

A systematic forced degradation study is essential to uncover potential stability liabilities, including susceptibility to oxidation and base-catalyzed hydrolysis.

-

The use of a stability-indicating LC-MS method is critical for both quantifying the parent compound and identifying the structures of any significant degradation products.

By implementing these methodologies, development teams can build a comprehensive data package to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of any resulting drug candidate.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Li, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Wikipedia contributors. (n.d.). Thiazole. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Wikipedia contributors. (n.d.). 2-Aminothiazole. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Scholl, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Fytianos, K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

-

Fytianos, K., et al. (2016). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

-

Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. In PubChem. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

-

Morken, A. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

-

BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Kar, M., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

-

Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Khan, I., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Sung, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. [Link]

-

El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. [Link]

-

Al-Masoudi, W. A., et al. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. [Link]

-

Singh, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biopharminternational.com [biopharminternational.com]

"4-(Aminomethyl)-1,3-thiazol-2-amine" theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-(Aminomethyl)-1,3-thiazol-2-amine

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and kinase inhibitors. The specific derivative, 4-(aminomethyl)-1,3-thiazol-2-amine, presents a compelling subject for computational investigation due to its structural motifs—a primary amine and an aminomethyl side chain—that suggest potential for diverse interactions with biological targets. This guide provides a comprehensive framework for the theoretical and computational characterization of this molecule, from elucidating its intrinsic electronic properties to simulating its dynamic behavior within a protein binding site. Authored from the perspective of a senior application scientist, this document emphasizes not just the procedural steps but the strategic rationale behind the selection of computational methodologies, ensuring a blend of technical accuracy and field-proven insight for researchers in drug discovery and computational chemistry.

Part 1: Foundational Quantum Chemical Analysis

Before exploring interactions with biological systems, it is imperative to understand the intrinsic properties of the molecule itself. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens for this purpose. DFT provides a robust balance between computational cost and accuracy for molecules of this size, making it the industry standard for geometry optimization and electronic structure analysis.

Rationale for DFT in Molecular Characterization